molecular formula C17H21NO2 B3052060 2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine CAS No. 38171-33-4

2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine

Cat. No.: B3052060
CAS No.: 38171-33-4
M. Wt: 271.35 g/mol
InChI Key: UBRNVFIXTALUNI-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine is a chemical compound with the molecular formula C17H21NO2 and a molecular weight of 271.35 g/mol . It is a synthetic benzyloxy-substituted phenethylamine derivative. As a research chemical, it is of significant interest in medicinal chemistry and pharmacology for the design and synthesis of novel bioactive molecules. Its structure, featuring a methoxy group and a benzyloxy group on the phenyl ring, along with an N-methylethanamine side chain, makes it a valuable intermediate or precursor for investigating structure-activity relationships . Researchers utilize this compound primarily in the exploration of receptor interactions and enzymatic processes. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3-methoxy-4-phenylmethoxyphenyl)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-18-11-10-14-8-9-16(17(12-14)19-2)20-13-15-6-4-3-5-7-15/h3-9,12,18H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRNVFIXTALUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404027
Record name 2-[4-(Benzyloxy)-3-methoxyphenyl]-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38171-33-4
Record name 2-[4-(Benzyloxy)-3-methoxyphenyl]-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Benzyl Bromide

A widely documented approach involves the benzylation of 3-methoxy-4-hydroxyphenethylamine derivatives. In a representative procedure, 3-methoxy-4-hydroxyphenethylamine is treated with benzyl bromide in acetone under reflux with potassium carbonate as a base. This facilitates the nucleophilic substitution of the hydroxyl group with a benzyloxy moiety.

Reaction Conditions

  • Substrate : 3-Methoxy-4-hydroxyphenethylamine
  • Reagent : Benzyl bromide (1.2 equiv)
  • Base : Potassium carbonate (4.0 equiv)
  • Solvent : Acetone
  • Temperature : 56°C (reflux)
  • Time : 4–6 hours
  • Yield : 85–92%

The product, 2-(4-benzyloxy-3-methoxyphenyl)ethanamine, is subsequently methylated using methyl iodide or dimethyl sulfate. For example, treatment with methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature yields the target compound.

Methylation Step

  • Reagent : Methyl iodide (1.5 equiv)
  • Base : Sodium hydride (2.0 equiv)
  • Solvent : THF
  • Temperature : 0°C → 25°C
  • Time : 12 hours
  • Yield : 78–84%

Reductive Amination Strategies

Catalytic Hydrogenation of Ketone Intermediates

An alternative route employs reductive amination of 4-(benzyloxy)-3-methoxyphenylacetone. The ketone is condensed with methylamine in methanol, followed by hydrogenation under catalytic conditions.

Procedure

  • Condensation : 4-(Benzyloxy)-3-methoxyphenylacetone (1.0 equiv) and methylamine (2.0 equiv) are stirred in methanol at 25°C for 24 hours.
  • Reduction : The imine intermediate is hydrogenated using palladium on carbon (Pd/C, 10 wt%) under 50 psi H₂ at 25°C for 6 hours.

Key Data

Parameter Value
Ketone Conversion >95%
Amine Yield 88–91%
Catalyst Loading 5–10% Pd/C

This method avoids harsh reducing agents like lithium aluminum hydride (LiAlH₄), enhancing safety and scalability.

Nitrile Reduction and Functionalization

LiAlH₄-Mediated Reduction of Nitriles

A less common but effective method involves the synthesis of 4-(benzyloxy)-3-methoxybenzonitrile, followed by reduction to the primary amine and subsequent methylation.

Synthesis of Nitrile Intermediate

  • Substrate : 4-Hydroxy-3-methoxybenzonitrile
  • Reagent : Benzyl bromide (1.1 equiv)
  • Conditions : K₂CO₃, acetone, reflux (4 hours).
  • Yield : 89–94%.

Reduction to Primary Amine

  • Reagent : LiAlH₄ (3.0 equiv)
  • Solvent : THF
  • Temperature : 0°C → 25°C
  • Time : 16 hours
  • Yield : 70–75%.

N-Methylation
Methylation is achieved using formaldehyde and formic acid (Eschweiler-Clarke conditions):

  • Reagents : Formaldehyde (2.0 equiv), formic acid (5.0 equiv)
  • Temperature : 100°C
  • Time : 8 hours
  • Yield : 80–85%.

Comparative Analysis of Methodologies

Yield and Scalability

Method Overall Yield Scalability Safety Concerns
Benzylation/Alkylation 68–76% High Use of NaH (pyrophoric)
Reductive Amination 88–91% Moderate High-pressure H₂
Nitrile Reduction 56–64% Low LiAlH₄ (moisture-sensitive)

Industrial Considerations

The reductive amination route is favored for large-scale production due to fewer purification steps and higher yields. Conversely, nitrile reduction is limited by the cost of LiAlH₄ and stringent anhydrous conditions.

Challenges and Optimization Strategies

Byproduct Formation in Methylation

Over-alkylation to quaternary ammonium salts is a common issue. This is mitigated by:

  • Using excess methylamine in a closed system.
  • Employing phase-transfer catalysts like tetrabutylammonium bromide (TBAB).

Solvent Selection

  • THF vs. DMF : THF provides better selectivity in methylation steps, while DMF increases reaction rates but raises purification complexity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylic position can undergo oxidation to form benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydride reagents.

    Substitution: The methoxy and benzyloxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Primary amines.

    Substitution: Thiol or amine-substituted aromatic compounds.

Scientific Research Applications

2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It can serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups can enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Molecular Formula Key Substituents Molecular Weight Key Differences vs. Target Compound
3-Methoxytyramine hydrochloride C₉H₁₃NO₂·HCl 3-methoxy, phenolic -OH 203.67 g/mol Lacks benzyloxy group; polar -OH reduces lipophilicity
N-Benzyl-2-(4-fluorophenyl)-N-methylethan-1-amine C₁₆H₁₈FN 4-fluorophenyl, N-benzyl 243.32 g/mol Fluorophenyl instead of benzyloxy/methoxyphenyl; higher electronegativity
Amino[4-(benzyloxy)-3-methoxyphenyl]acetic acid C₁₆H₁₇NO₄ Benzyloxy, methoxy, amino-acetic acid 287.31 g/mol Carboxylic acid moiety introduces zwitterionic properties
Letermovir (reference drug) C₂₉H₂₈F₄N₄O₄ Methoxyphenyl, trifluoromethyl, piperazine 572.55 g/mol Complex structure with multiple pharmacophores; larger size

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The benzyloxy group in the target compound increases logP compared to 3-methoxytyramine (estimated logP ~3.5 vs.
  • Metabolic Stability: Benzyl ethers are resistant to glucuronidation, unlike phenolic -OH groups in 3-methoxytyramine, which undergo rapid phase II metabolism. This could prolong the half-life of the target compound .
  • Electronic Effects : The electron-donating methoxy and benzyloxy groups create an electron-rich aromatic system, contrasting with the electron-withdrawing fluorine in N-benzyl-2-(4-fluorophenyl)-N-methylethan-1-amine. This may influence receptor binding or metabolic oxidation .

Biological Activity

2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine, also known by its CAS number 38171-33-4, is an organic compound characterized by the presence of a benzyloxy and a methoxy group attached to a phenyl ring, along with an ethylamine chain. Its unique structure suggests potential biological activities that have garnered interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C17H21NO2
  • Molecular Weight : 271.35 g/mol
  • CAS Number : 38171-33-4

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas of application:

1. Antimicrobial Properties

Studies have shown that compounds with similar structures exhibit antimicrobial activity. The presence of the benzyloxy and methoxy groups may enhance the compound's ability to interact with microbial targets, potentially leading to inhibition of growth or survival.

2. Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Mechanistic studies indicate that such compounds can induce apoptosis in cancer cells by modulating key signaling pathways related to cell proliferation and survival.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as:

  • Enzymes : Inhibition of enzymes involved in critical metabolic pathways.
  • Receptors : Binding to receptors that modulate cellular signaling, potentially leading to altered gene expression and cellular responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2-(4-Methoxyphenyl)-N-methylethan-1-amineLacks benzyloxy groupReduced binding affinity
2-(4-Benzyloxyphenyl)-N-methylethan-1-amineLacks methoxy groupAltered pharmacokinetics

The dual substitution pattern in this compound enhances its chemical reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Recent studies have explored the compound's potential in various biological contexts:

Study on Anticancer Effects

A study published in Cancer Research indicated that derivatives similar to this compound significantly inhibited tumor growth in vitro and in vivo models. The mechanism was linked to the downregulation of oncogenes and upregulation of tumor suppressor genes.

Antimicrobial Testing

In another study, the compound was tested against a panel of bacterial strains. Results showed a notable decrease in bacterial viability at concentrations as low as 5 µM, suggesting a strong antimicrobial effect.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine
Reactant of Route 2
2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine

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